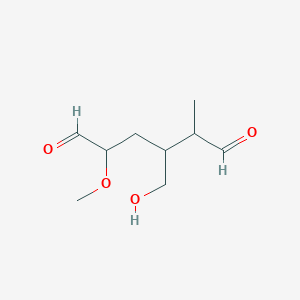

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial

説明

特性

IUPAC Name |

3-(hydroxymethyl)-5-methoxy-2-methylhexanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJSKXEWCWUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(CC(C=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925584 | |

| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9047-50-1, 12653-84-8 | |

| Record name | Dialdehyde starch | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dialdehyde starch is typically prepared through the oxidation of starch using sodium periodate (NaIO4). The reaction selectively cleaves the C2-C3 bond in the pyranose ring of the starch molecule, resulting in the formation of dialdehyde groups . The reaction conditions can be optimized by adjusting the quantity of the oxidizing agent and the reaction time. For instance, a new approach involves using microwave irradiation and potassium iodate as a milder oxidizing agent, which allows for the preparation of dialdehyde starch in a shorter time . Industrial production methods often involve acid hydrolysis and oxidation, using corn starch as the raw material and hydrochloric acid as the acid solution .

化学反応の分析

Dialdehyde starch undergoes various chemical reactions, including:

科学的研究の応用

Dialdehyde starch has a wide range of scientific research applications, including:

作用機序

These aldehyde groups can form hemiacetal or acetal linkages with neighboring alcohol functions, resulting in the formation of an intragranular network . In antibacterial applications, dialdehyde starch exhibits significant antimicrobial activity by following first-order inactivation kinetics, which can be modeled by a pseudo-first-order chemical reaction .

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

| Compound Name | Molecular Formula | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | C₉H₁₆O₄ | Aldehydes (C1, C6), hydroxymethyl (C3), methoxy (C5), methyl (C2) | Dual aldehyde groups; branched substituents. |

| 2-Hydroxy-5-methylhexan-3-one | C₇H₁₄O₂ | Ketone (C3), hydroxyl (C2), methyl (C5) | Single ketone instead of dialdehydes; lacks methoxy group. |

| Methyl 5,5-dimethyl-2,4-dioxohexanoate | C₁₀H₁₆O₄ | Esters (C1, C6), ketones (C2, C4) | Ester groups replace aldehydes; dimethyl substitution at C4. |

| 5-Hydroxy-3-methoxy-2-naphthamide | C₁₂H₁₁NO₃ | Hydroxyl (C5), methoxy (C3), amide (C2) | Aromatic naphthamide backbone; lacks aldehyde groups. |

| Methyl 2-amino-5-methyl-3-oxohexanoate | C₉H₁₅NO₃ | Amino (C2), ketone (C3), ester (C1) | Amino and ester groups instead of aldehydes; no methoxy substituent. |

生物活性

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial is a dialdehyde compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antiproliferative, and antioxidative effects, supported by various studies and data.

Chemical Structure and Properties

The compound features two aldehyde groups and a methoxy group, which are critical for its biological interactions. The presence of hydroxymethyl and methoxy substituents can influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties.

- Mechanism of Action : The compound's aldehyde groups can react with amines in bacterial proteins, leading to the formation of stable Schiff bases, which may disrupt normal protein function.

- Tested Strains : The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Enterococcus faecalis | 6 µM |

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated in several cancer cell lines.

- Cell Lines Tested : The compound was tested on MCF-7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer) cell lines.

- Results : Notably, the compound displayed selective cytotoxicity against MCF-7 cells.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 4.5 |

| A549 | 5.0 |

Antioxidative Activity

The antioxidative capacity of the compound has also been investigated.

- Mechanism : The methoxy group is believed to enhance the electron-donating ability, aiding in scavenging free radicals.

- Comparative Analysis : In vitro assays demonstrated that the compound exhibited superior antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Table 3: Antioxidative Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| BHT | 70% |

Case Studies

- Study on Antimicrobial Resistance : A study highlighted the potential of this compound as a novel antimicrobial agent against resistant strains of bacteria. The findings suggest that its unique structure allows it to bypass common resistance mechanisms.

- Cancer Cell Proliferation Inhibition : In another study focusing on breast cancer cells, it was found that treatment with this compound led to a significant reduction in cell viability, suggesting a mechanism involving apoptosis induction.

Q & A

Q. How can researchers mitigate cross-reactivity between the hydroxymethyl and aldehyde groups during derivatization?

- Methodological Answer : Employ selective protecting groups: Acetalization (e.g., ethylene glycol) for aldehydes, followed by silylation (TBDMS) for hydroxymethyl. Deprotect sequentially under mild acidic conditions. Validate selectivity using model reactions with simpler analogs (e.g., 3-(Hydroxymethyl)aniline ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。